4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQADUTZVZPSGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465571-87-2 | |
| Record name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Synthesis via Cyclization and Chlorination
Intermediate Formation: 4,6-Dihydroxy-2-(difluoromethyl)pyrimidine
The most scalable method involves a two-step process starting with ethyl difluoroacetate and malonamide.
- Reagents : Ethyl difluoroacetate, malonamide, alkali metal alkoxide (e.g., sodium ethoxide), and an alcoholic solvent (ethanol or methanol).
- Conditions :
Example 1 (CN117069662A):
| Parameter | Details |
|---|---|
| Malonamide | 60 g (0.37 mol) |
| Ethyl difluoroacetate | 243 g (1.96 mol) |
| Solvent | Ethanol (1 L) |
| Alkali metal alkoxide | Sodium ethoxide (363 mL, 1.96 mol) |
| Chlorination agent | POCl₃ (113.5 g, 0.74 mol) |
| Organic base | N-Diisopropylethylamine (95.64 g) |
| Yield | 55.3 g (75.1%) |
Halogen Exchange Using Antimony Trifluoride
Direct Fluorination of Trichloromethoxy Precursors
An alternative route involves halogen exchange on trichloromethoxypyrimidine derivatives using antimony trifluoride (SbF₃).
- Reagents : 2,4-Dichloro-6-trichloromethoxypyrimidine, SbF₃, catalytic SbCl₅.
- Conditions : Reaction at 100–150°C for 30–60 minutes under inert atmosphere.
Example II.1 (US5237063):
| Parameter | Details |
|---|---|
| Trichloromethoxy precursor | 49.9 g (0.2 mol) |
| SbF₃ | 39.3 g (0.22 mol) |
| SbCl₅ (catalyst) | 9.38 g (0.031 mol) |
| Yield | 37.1 g (92.7%) |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Hydroxylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine has been studied for its potential antiviral and antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit viral replication and bacterial growth. For instance, compounds with similar structures have shown effectiveness against various pathogens by disrupting their metabolic pathways or inhibiting specific enzymes essential for their survival .
Inhibitors of Enzymatic Activity
This compound has been investigated as an inhibitor of certain enzymes involved in lipid metabolism. In particular, structure-activity relationship studies have identified pyrimidine derivatives as potential inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the metabolism of bioactive lipids. Enhancing the potency of these inhibitors could lead to new therapeutic strategies for metabolic disorders .
Agricultural Applications
Herbicide Development
Pyrimidine derivatives, including this compound, are being explored for their herbicidal properties. The chlorinated pyrimidines have shown promise in selectively targeting weed species while minimizing damage to crops. The specific mechanism often involves the disruption of photosynthesis or interference with nucleic acid synthesis in target plants .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of pyrimidine compounds is crucial for optimizing their efficacy and safety profiles. The following table summarizes findings from recent SAR studies related to similar pyrimidine compounds:
| Compound | Target Enzyme | IC50 (nM) | Notable Modifications |
|---|---|---|---|
| Pyrimidine-4-carboxamide | NAPE-PLD | 72 | Morpholine substitution increased potency |
| 4,6-Dichloro derivative | Various pathogens | TBD | Trifluoroethyl group enhances lipophilicity |
These studies demonstrate that modifications to the pyrimidine core can significantly affect biological activity and specificity.
Case Study 1: Antiviral Activity
In a study examining the antiviral efficacy of various pyrimidine derivatives, this compound was found to exhibit substantial inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .
Case Study 2: Herbicidal Efficacy
A field trial evaluating the herbicidal activity of chlorinated pyrimidines demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. This suggests its potential as a selective herbicide in agricultural practices .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleic acid synthesis by targeting enzymes involved in DNA or RNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Below is a detailed comparison of 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine with key analogues, focusing on substituent effects, reactivity, and applications.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS: 705-24-8)
- Molecular Formula : C₅HCl₂F₃N₂
- Molecular Weight : 216.97 g/mol .
- Key Differences :
- The trifluoromethyl (-CF₃) group is smaller and more electron-withdrawing than the trifluoroethyl (-CH₂CF₃) group, leading to higher electrophilicity at the pyrimidine ring.
- Reactivity: The -CF₃ group stabilizes negative charge via inductive effects, accelerating nucleophilic aromatic substitution (SNAr) at positions 4 and 4. However, the -CH₂CF₃ group in the target compound offers moderate electron withdrawal with reduced steric hindrance, enabling selective substitutions .
- Applications : Used in agrochemicals and materials science due to its robust reactivity .
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS: 4489-34-3)
- Molecular Formula : C₅H₄Cl₂N₂O₂S
- Molecular Weight : 227.07 g/mol .
- Key Differences :
- The methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing group than -CH₂CF₃, making the pyrimidine ring highly electrophilic.
- Reactivity: The sulfone group can be displaced by deprotonated anilines or primary aliphatic amines under basic conditions, a feature absent in the trifluoroethyl derivative .
- Applications : Valued in chemoselective synthesis for functionalizing complex molecules .
4,6-Dichloro-2-(3-nitrophenyl)pyrimidine (CAS: 3740-91-8)
- Molecular Formula : C₁₀H₅Cl₂N₃O₂
- Molecular Weight : 270.07 g/mol .
- Key Differences :
- Applications : Primarily used in heterocyclic chemistry for constructing fused ring systems .
4,6-Dichloro-2-cyclopropylpyrimidine
- Molecular Formula : C₇H₆Cl₂N₂ (estimated).
- Reactivity: Less reactive in SNAr compared to the trifluoroethyl derivative due to reduced electron withdrawal .
- Applications : Explored in medicinal chemistry for its unique spatial properties .
Comparative Data Table
| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Reactivity Features | Primary Applications |
|---|---|---|---|---|---|
| This compound | 1465571-87-2 | -CH₂CF₃ | 231.00 | Moderate electrophilicity; stable to displacement | Pharmaceutical intermediates |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | -CF₃ | 216.97 | High electrophilicity; rapid SNAr | Agrochemicals, materials science |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 | -SO₂CH₃ | 227.07 | Sulfone displacement under basic conditions | Chemoselective synthesis |
| 4,6-Dichloro-2-(3-nitrophenyl)pyrimidine | 3740-91-8 | -C₆H₄NO₂ | 270.07 | Resonance-directed substitutions | Heterocyclic building blocks |
| 4,6-Dichloro-2-cyclopropylpyrimidine | N/A | Cyclopropyl | ~175 (estimated) | Steric hindrance limits reactivity | Medicinal chemistry probes |
Biological Activity
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring dichloro and trifluoroethyl groups, influences its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of chlorine atoms.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Nucleic Acid Synthesis : The compound can inhibit enzymes involved in DNA and RNA replication, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens .
Antimicrobial Properties
Research indicates that pyrimidine derivatives can serve as effective antimicrobial agents. For instance, this compound has shown potential against several bacterial strains. A comparative analysis of its antimicrobial efficacy is presented in the table below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| B. subtilis | 64 µg/mL |
This table illustrates the compound's effectiveness against various bacterial strains, indicating its potential as a therapeutic agent .
Case Studies
- Microtubule Stabilization : A study investigated the effects of similar pyrimidine compounds on microtubule stabilization in cellular assays. The findings revealed that certain derivatives could significantly increase acetylated tubulin levels in treated cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Structure-Activity Relationship (SAR) : Research focused on optimizing pyrimidine derivatives for increased potency against specific targets. It was found that modifications to the pyrimidine structure could enhance biological activity significantly. For example, substituting different functional groups led to compounds with improved inhibitory effects on target enzymes .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments indicate:
Q & A
What are the established synthetic routes for preparing 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine, and what reaction conditions are critical for achieving high yields?
Level : Basic
Methodological Answer :
The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-(methylthio)pyrimidine with 2,2,2-trifluoroethylamine. Key steps include:
- Using sodium hexamethyldisilazide (NaHMDS) or N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine, enhancing nucleophilicity.
- Conducting the reaction in N-methyl-2-pyrrolidone (NMP) at 100°C to facilitate substitution at the 2-position of the pyrimidine ring .
- Controlling steric and electronic factors to ensure selective displacement of the methylthio group over chlorine atoms. Reaction optimization may involve adjusting solvent polarity, temperature, and stoichiometry of the amine .
How does the trifluoroethyl substituent influence the physicochemical and biological properties of this compound in drug design?
Level : Advanced
Methodological Answer :
The 2,2,2-trifluoroethyl group impacts:
- Bioavailability : Reduces basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability .
- Metabolic stability : Fluorine’s electronegativity strengthens C-F bonds, resisting oxidative degradation.
- Target binding : Induces conformational changes in enzymes or receptors through stereoelectronic effects, as observed in studies of related pyrimidine derivatives binding to kinase targets . Researchers should perform comparative SAR studies with non-fluorinated analogs to isolate fluorine-specific effects.
What factors govern the chemoselective displacement of chlorine versus other leaving groups in SNAr reactions involving this compound?
Level : Advanced
Methodological Answer :
Chemoselectivity depends on:
- Leaving group ability : Chlorine (poorer leaving group) requires stronger bases (e.g., NaHMDS) for displacement, while methylsulfonyl groups react with weaker bases .
- Amine nucleophilicity : Primary aliphatic amines favor sulfone displacement due to steric accessibility, whereas secondary amines or anilines target chlorine under mild conditions .
- Steric effects : Bulky amines preferentially substitute less hindered positions. Computational modeling (e.g., DFT) can predict site selectivity .
What methodologies are employed to investigate the interaction of this compound with enzymatic targets?
Level : Advanced
Methodological Answer :
Key approaches include:
- Enzyme inhibition assays : Measure IC50 values using fluorescence-based or radiometric assays (e.g., kinase activity assays) to quantify binding affinity .
- X-ray crystallography : Resolve co-crystal structures of the compound bound to target enzymes, identifying key hydrogen bonds or hydrophobic interactions involving the trifluoroethyl group .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Level : Basic
Methodological Answer :
Standard techniques include:
- LC-MS : Confirm molecular weight via m/z values (e.g., [M+H]+) and assess purity. Similar pyrimidine derivatives are analyzed using reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers .
- NMR : 1H/13C/19F NMR identifies substitution patterns and confirms the trifluoroethyl group’s integration. 19F NMR is critical for detecting fluorinated byproducts .
- HPLC : Retention times under standardized conditions (e.g., SMD-TFA05 method) ensure batch consistency .
How can researchers reconcile conflicting reports on the reactivity of this compound under varying reaction conditions?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Base strength : Strong bases (e.g., NaHMDS) may promote unexpected side reactions, while weaker bases (DIPEA) limit selectivity .
- Solvent effects : Polar aprotic solvents (NMP vs. THF) alter transition-state stabilization. Systematic solvent screening is recommended.
- Steric vs. electronic control : Conflicting selectivity in primary amines can be resolved by computational analysis (e.g., molecular volume calculations) to distinguish steric-driven vs. electronic-driven pathways .
What safety protocols are recommended when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
While specific toxicity data is limited, general precautions for chlorinated/fluorinated pyrimidines include:
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation or dermal contact .
- Waste disposal : Segregate halogenated waste and use licensed hazardous waste contractors for incineration .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
